Isobutyl methanesulfonate

Description

The exact mass of the compound Isobutyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isobutyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

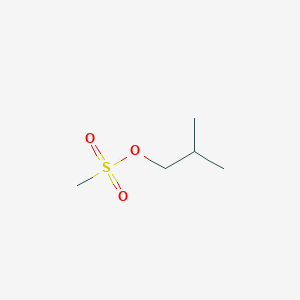

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMKMCFRTKGVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936547 | |

| Record name | 2-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-53-9 | |

| Record name | Methanesulfonic acid, 2-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl Methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7Y6L6AB2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isobutyl methanesulfonate chemical properties and reactivity

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Isobutyl Methanesulfonate

This guide provides a comprehensive overview of the chemical properties and reactivity of isobutyl methanesulfonate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Isobutyl methanesulfonate, also known as 2-methylpropyl methanesulfonate, is an alkyl sulfonate ester.[1][2] It is a colorless to light yellow liquid under standard conditions.[1] Below is a summary of its key quantitative data.

| Property | Value |

| CAS Number | 16156-53-9[1] |

| Molecular Formula | C₅H₁₂O₃S[1][2] |

| Molecular Weight | 152.21 g/mol [1][2] |

| Boiling Point | 53 °C at 0.1 kPa[3] |

| Melting Point | Data not readily available |

| Density | Data not readily available |

| Solubility | Data not readily available |

Reactivity Profile

Isobutyl methanesulfonate's reactivity is primarily defined by the methanesulfonate (MsO-) group, which is an excellent leaving group in nucleophilic substitution reactions. This makes the compound a versatile alkylating agent in organic synthesis.[1]

Nucleophilic Substitution Reactions

The carbon atom attached to the oxygen of the methanesulfonate group is electrophilic due to the strong electron-withdrawing nature of the sulfonyl group.[1] This facilitates the attack by a wide range of nucleophiles. The reaction can theoretically proceed via two mechanisms:

-

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon, and the methanesulfonate leaving group departs simultaneously. This pathway is generally favored for primary alkyl halides and sulfonates like isobutyl methanesulfonate due to the relatively low steric hindrance and the instability of the corresponding primary carbocation.[1]

-

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. For isobutyl methanesulfonate, the formation of a primary isobutyl carbocation is energetically unfavorable, making this pathway less likely than the SN2 mechanism.[1]

Stability and Decomposition

Isobutyl methanesulfonate is stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents.[3] Hazardous decomposition products resulting from combustion include carbon monoxide, carbon dioxide, and various sulfur oxides.[3]

Experimental Protocols

Synthesis of Isobutyl Methanesulfonate

The most common laboratory synthesis of isobutyl methanesulfonate involves the reaction of isobutanol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

-

Isobutanol (reagent grade)

-

Methanesulfonyl chloride (reagent grade)

-

Triethylamine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with isobutanol (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C using an ice bath.

-

Addition of Base: Anhydrous triethylamine (1.2 equivalents) is added to the stirred solution.

-

Addition of Mesylating Agent: Methanesulfonyl chloride (1.1 equivalents) is dissolved in a minimal amount of anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at or below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

-

Workup: The reaction is quenched by the slow addition of cold deionized water. The mixture is then transferred to a separatory funnel. The organic layer is washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure isobutyl methanesulfonate.[1]

Visualizations

Generalized Nucleophilic Substitution Pathway

Caption: Generalized SN2 pathway for isobutyl methanesulfonate.

Experimental Synthesis Workflow

Caption: Experimental workflow for the synthesis of isobutyl methanesulfonate.

References

An In-depth Technical Guide on the Mechanism of Action of Isobutyl Methanesulfonate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents represent a cornerstone class of molecules in both cancer chemotherapy and biomedical research.[1][2] Their mechanism of action is predicated on the covalent attachment of an alkyl group to biologically important nucleophilic sites on macromolecules, most critically, on deoxyribonucleic acid (DNA).[2][3] This interaction disrupts DNA structure and function, leading to cytotoxicity and the inhibition of cellular replication.[4][5]

Isobutyl methanesulfonate (IBMS), with the chemical formula C₅H₁₂O₃S, is an alkyl sulfonate ester that functions as a monofunctional alkylating agent.[6][7] Like its well-studied analogues, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), IBMS is utilized in research settings as an electrophilic reagent to probe cellular processes, including DNA repair and cell cycle checkpoints.[6] This guide provides a detailed technical overview of the chemical mechanism, cellular targets, and biological consequences of IBMS-induced alkylation, drawing upon established principles from related alkyl sulfonate compounds to build a comprehensive mechanistic picture.

Chemical Mechanism of Alkylation

The reactivity of isobutyl methanesulfonate as an alkylating agent is governed by the principles of nucleophilic substitution, where the methanesulfonate moiety serves as an excellent leaving group.

The Methanesulfonate Leaving Group

The efficacy of the methanesulfonate (mesylate) group as a leaving group is fundamental to the alkylating activity of IBMS. Upon nucleophilic attack, the mesylate anion that departs is highly stabilized through resonance, delocalizing the negative charge across the three oxygen atoms. This stability makes it a very weak base and, consequently, an excellent leaving group, facilitating the nucleophilic substitution reaction.[8]

Nucleophilic Substitution Pathway: SN1 vs. SN2

Nucleophilic substitution reactions involving alkyl sulfonates can theoretically proceed through two distinct pathways: a unimolecular (SN1) or a bimolecular (SN2) mechanism.[6]

-

SN1 Mechanism: This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. For IBMS, an SN1 reaction would require the formation of a primary isobutyl carbocation. Primary carbocations are inherently unstable and energetically unfavorable, making this pathway less likely.[6]

-

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. Although the isobutyl group presents some steric hindrance compared to a methyl or ethyl group, the SN2 mechanism is the predominantly favored pathway for primary alkyl halides and sulfonates.[6][9]

Therefore, isobutyl methanesulfonate acts as an alkylating agent primarily through an SN2 mechanism , where cellular nucleophiles directly attack the primary carbon atom attached to the sulfonate group, transferring the isobutyl group to the target molecule.

Figure 1. SN2 mechanism of isobutyl methanesulfonate.

Cellular Targets and DNA Adduct Formation

Primary Cellular Targets

The primary and most critical cellular target for alkylating agents is DNA.[2][10] The electron-rich nitrogen and oxygen atoms within the DNA bases are susceptible to electrophilic attack.[10] While other molecules such as proteins and RNA can also be alkylated, the genotoxic effects resulting from DNA damage are the main source of cytotoxicity.[6][10]

DNA Adduct Formation

As a monofunctional alkylating agent, IBMS transfers a single isobutyl group to a nucleophilic site on DNA. Based on extensive studies of the analogous compound methyl methanesulfonate (MMS), the most prevalent DNA adducts are formed at the N7 position of guanine and the N3 position of adenine.[11][12][13]

-

N7-isobutylguanine: This is expected to be the major adduct. While it does not directly disrupt Watson-Crick base pairing, it can destabilize the glycosidic bond, potentially leading to depurination and the formation of an abasic (AP) site.

-

N3-isobutyladenine: This adduct is cytotoxic as it directly blocks the DNA replication machinery.[12]

These lesions, if not repaired, can lead to replication fork stalling, the introduction of mutations during translesion synthesis, or the generation of single- and double-strand breaks, ultimately triggering cell cycle arrest or cell death.[11][14]

| Adduct Type | Typical Location | Primary Consequence | Reference Compound |

| N7-alkylguanine | Guanine | Destabilizes glycosidic bond, can lead to depurination and AP sites. | Methyl Methanesulfonate[11][12] |

| N3-alkyladenine | Adenine | Blocks DNA replication, highly cytotoxic. | Methyl Methanesulfonate[11][12] |

| O⁶-alkylguanine | Guanine | Miscoding lesion, leading to G:C to A:T transition mutations. | Methyl Methanesulfonate[15] |

Table 1. Major DNA adducts formed by simple monofunctional alkylating agents and their consequences.

Biological Consequences and Cellular Response

The cellular response to IBMS-induced DNA damage is a complex process involving DNA repair, cell cycle regulation, and programmed cell death pathways.

DNA Damage Response and Repair

The primary pathway for repairing the base lesions created by agents like IBMS is the Base Excision Repair (BER) pathway.[12] BER is initiated by a specific DNA glycosylase that recognizes and excises the damaged base. The resulting abasic site is then processed by other enzymes to restore the correct DNA sequence. Failure or overwhelming of the BER pathway can lead to the accumulation of DNA damage.

Cell Cycle Arrest and Apoptosis

If DNA damage is substantial, the cell activates DNA damage response (DDR) signaling cascades, often involving kinases such as ATM and Chk2, which can lead to cell cycle arrest.[11][16] This provides time for the cell to repair the damage. If the damage is too extensive to be repaired, the cell may initiate apoptosis (programmed cell death). Studies on MMS have shown that this can occur through both p53-dependent and p53-independent pathways, often involving the activation of caspases and the mitochondrial pathway.[11][17]

Figure 2. Cellular response to IBMS-induced DNA damage.

Quantitative Analysis of Alkylating Activity

Specific quantitative data for isobutyl methanesulfonate is not widely available in published literature. However, data from structurally related alkyl methanesulfonates can provide a comparative framework for estimating its biological activity.

| Compound | Cell Line | IC50 (3-hr exposure) |

| Methyl methanesulfonate (MMS) | P388F Mouse Lymphoma | 0.1 mM |

| Ethyl methanesulfonate (EMS) | P388F Mouse Lymphoma | > 16 mM |

| Isopropyl methanesulfonate | P388F Mouse Lymphoma | > 1.5 mM |

Table 2. Comparative cytotoxicity of simple alkyl methanesulfonates in P388F cells. Data indicates that small structural changes significantly impact cytotoxic potency.[18]

| Endpoint | Cell Line | Background Level | MMS Doubling Dose |

| 7-methylguanine (7-mG) | L5178Y Mouse Lymphoma | 1440 adducts / 10⁹ nucleotides | 4.3 µM |

| O⁶-methyl-2'-deoxyguanosine | L5178Y Mouse Lymphoma | 32 adducts / 10⁹ nucleotides | 8.7 µM |

Table 3. DNA adduct formation by Methyl Methanesulfonate (MMS) in L5178Y cells. The "doubling dose" is the concentration required to double the background level of the specified adduct.[15]

Key Experimental Protocols

Investigating the mechanism of action of an alkylating agent like IBMS involves a suite of well-established molecular and cellular biology techniques.

Protocol: Quantification of DNA Adducts by LC-MS/MS

This is the gold-standard method for accurately identifying and quantifying specific DNA adducts.

-

Cell Culture and Treatment: Culture target cells (e.g., MCF-7, L5178Y) and expose them to a range of IBMS concentrations for a defined period.

-

DNA Isolation: Harvest cells and isolate genomic DNA using a high-purity extraction kit or standard phenol-chloroform extraction.

-

DNA Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

-

Sample Preparation: Spike the sample with stable isotope-labeled internal standards for each adduct of interest. Purify the nucleosides using solid-phase extraction.

-

LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the quantity of each adduct relative to the total amount of the corresponding normal nucleoside (e.g., N7-isobutylguanine per 10⁶ guanine).

Protocol: Assessment of DNA Strand Breaks via Comet Assay (Alkaline)

The comet assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites (like AP sites).

-

Cell Treatment and Harvesting: Treat cells with IBMS as described above. Harvest viable cells.

-

Embedding: Mix a low number of cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding/Electrophoresis: Place slides in an electrophoresis chamber with a high-pH alkaline buffer to unwind the DNA. Apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Scoring: Visualize slides using a fluorescence microscope. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." Quantify the percentage of DNA in the tail using image analysis software.

Protocol: Cell Viability Assay

This assay determines the concentration of IBMS that inhibits cell growth or viability by 50% (IC50).

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of IBMS (e.g., from 0.1 µM to 10 mM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Reagent Addition: Add a viability reagent such as MTT, WST-1, or resazurin. Viable cells with active metabolism will convert these substrates into a colored or fluorescent product.

-

Incubation and Measurement: Incubate for 1-4 hours. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to untreated controls and plot cell viability versus log[IBMS concentration]. Calculate the IC50 value using a non-linear regression curve fit.

Figure 3. Experimental workflow for assessing IBMS genotoxicity.

Conclusion

Isobutyl methanesulfonate functions as a monofunctional DNA alkylating agent, acting primarily through an SN2 nucleophilic substitution mechanism. Its reactivity is driven by the excellent leaving group properties of the methanesulfonate anion. The primary cellular target is DNA, where it forms adducts, predominantly at the N7-guanine and N3-adenine positions. This damage triggers a cellular response that includes the activation of DNA repair pathways, such as BER, and can lead to cell cycle arrest or apoptosis if the damage is severe. While specific quantitative data for IBMS remains sparse, analysis of related alkyl sulfonates provides a robust framework for understanding its biological activity. Further research is warranted to delineate the precise reaction kinetics, adduct profile, and cytotoxic potency of isobutyl methanesulfonate to fully characterize its role as a research tool and potential genotoxicant.

References

- 1. reelmind.ai [reelmind.ai]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. drugs.com [drugs.com]

- 4. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 6. Buy Isobutyl methanesulfonate | 16156-53-9 [smolecule.com]

- 7. Isobutyl Methanesulfonate | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 9. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkylating Agents – Callaix [callaix.com]

- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 12. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability [mdpi.com]

- 14. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological significance of DNA adducts investigated by simultaneous analysis of different endpoints of genotoxicity in L5178Y mouse lymphoma cells treated with methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Feedback regulation of methyl methanesulfonate and ultraviolet-sensitive gene clone 81 via ATM/Chk2 pathway contributes to the resistance of MCF-7 breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

Isobutyl methanesulfonate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Isobutyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for isobutyl methanesulfonate. Due to its nature as an alkylating agent, understanding its stability profile is critical for its proper handling, use in synthesis, and for the safety and quality control of pharmaceutical products. While specific kinetic data for isobutyl methanesulfonate is not extensively published, this guide synthesizes available information on its properties and those of structurally related methanesulfonate esters to provide a robust framework for its management.

Chemical Stability and Degradation Profile

Isobutyl methanesulfonate is a moderately reactive electrophile susceptible to degradation through several pathways, primarily hydrolysis. Its stability is influenced by temperature, pH, and the presence of nucleophiles.

Hydrolysis

The primary degradation pathway for isobutyl methanesulfonate is hydrolysis, which results in the formation of isobutanol and methanesulfonic acid[1]. This reaction can be catalyzed by both acidic and basic conditions.

dot

Caption: Hydrolysis degradation pathway of Isobutyl Methanesulfonate.

Studies on other small alkyl methanesulfonates, such as methyl and isopropyl methanesulfonate, have shown that they are susceptible to hydrolysis, with stability decreasing as temperature increases[2]. It is highly probable that isobutyl methanesulfonate exhibits similar behavior. The rate of hydrolysis is expected to be significantly influenced by pH. For some sulfonate esters, hydrolysis rates are dominated by the neutral water rate at pH 7-8, but can increase significantly under more acidic or basic conditions[3].

Thermal Decomposition

While the methanesulfonate functional group itself is thermally robust, with metal methanesulfonates showing stability up to 400°C, the ester linkage in isobutyl methanesulfonate is the point of thermal lability[4][5]. The boiling point of isobutyl methanesulfonate is reported as 53°C at a pressure of 1 mmHg, and it is noted that temperature control is crucial during vacuum distillation to prevent product degradation[6]. Upon decomposition, hazardous products such as carbon monoxide, carbon dioxide, and sulfur oxides can be released[6].

Incompatibilities

Isobutyl methanesulfonate is incompatible with strong oxidizing agents[6]. It will also react with nucleophiles, a consideration for its use in synthesis and in the presence of other reactive molecules.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of isobutyl methanesulfonate and to ensure laboratory safety.

Storage Conditions

The following table summarizes the recommended storage conditions for isobutyl methanesulfonate based on information from various suppliers.

| Parameter | Recommendation | References |

| Temperature | Room temperature, with recommendations for cool conditions (<15°C or 20°C) | [2][4][7][8][9] |

| Atmosphere | Store in a dry environment (desiccated); sealed in dry. | [2][4] |

| Light | Store in a dark place. | [9] |

| Container | A tightly sealed, appropriate chemical container. | [4] |

Handling Precautions

Isobutyl methanesulfonate is classified as a skin and serious eye irritant[6][10]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

-

Gloves: Chemical-resistant gloves.

-

Eye Protection: Safety glasses or goggles. A face shield may be required for larger quantities[6].

-

Lab Coat: A standard laboratory coat should be worn.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

dot

Caption: Recommended workflow for handling and storage of Isobutyl Methanesulfonate.

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for quantifying the purity of isobutyl methanesulfonate and detecting its degradation products. This typically involves forced degradation studies followed by analysis using a validated chromatographic method.

Forced Degradation Protocol (General)

The goal of forced degradation is to intentionally degrade the sample to generate potential impurities and demonstrate that the analytical method can separate them.

-

Prepare Stock Solution: Prepare a stock solution of isobutyl methanesulfonate in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solution to UV light.

-

-

Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze all samples by a suitable chromatographic method (GC-MS or HPLC).

Analytical Method for Stability Testing

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the analysis of alkyl methanesulfonates, which often lack a UV chromophore for HPLC detection[11].

Example GC-MS Method Outline:

-

Column: A low-polarity column such as a DB-5 (5%-phenyl-95%-dimethylpolysiloxane) is often suitable[10].

-

Injection: Split or splitless injection, depending on the required sensitivity.

-

Oven Program: A temperature ramp is used to separate the analyte from degradation products and solvent. An example might be: start at 50°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.

-

Detection: Mass spectrometry in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity[10].

-

Quantification: Use an internal or external standard for accurate quantification.

dot

Caption: General workflow for stability testing of Isobutyl Methanesulfonate.

Quantitative Stability Data

Currently, there is a lack of published quantitative stability data, such as hydrolysis rate constants or a detailed thermal decomposition profile, specifically for isobutyl methanesulfonate. The tables below are provided as templates for researchers to populate with their own data generated using the protocols outlined in this guide.

Table 1: Hydrolysis Rate Constants (k) at Various Conditions (Template)

| Condition (e.g., pH, Temp) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) | Analytical Method |

| pH 2, 25°C | Data to be determined | Data to be determined | GC-MS |

| pH 7, 25°C | Data to be determined | Data to be determined | GC-MS |

| pH 10, 25°C | Data to be determined | Data to be determined | GC-MS |

| pH 7, 40°C | Data to be determined | Data to be determined | GC-MS |

Table 2: Thermal Stability Data (Template)

| Analysis Method | Parameter | Value | Notes |

| TGA | Onset of Decomposition | Data to be determined | Under inert atmosphere (e.g., N₂) |

| TGA | 5% Weight Loss Temperature | Data to be determined | |

| DSC | Melting Point (Peak) | Data to be determined | |

| DSC | Decomposition Event(s) | Data to be determined | Exothermic/Endothermic |

References

- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Buy Isobutyl methanesulfonate | 16156-53-9 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Isobutyl Methanesulfonate | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Isobutyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of isobutyl methanesulfonate, a key reagent in organic synthesis. Due to its role as an electrophilic agent, understanding its behavior in various solvents is crucial for reaction optimization, purification, and product isolation. This document compiles available qualitative solubility data, outlines a comprehensive experimental protocol for quantitative solubility determination, and presents visual workflows for both its synthesis and solubility assessment.

Isobutyl Methanesulfonate: A Profile

Isobutyl methanesulfonate (IUPAC name: 2-methylpropyl methanesulfonate) is an alkyl sulfonate ester with the chemical formula C₅H₁₂O₃S.[1] It is typically a colorless to light yellow liquid under standard conditions.[2] The compound is primarily utilized as an electrophilic reagent in organic synthesis, particularly for the introduction of the isobutyl group. Its reactivity stems from the electron-withdrawing nature of the methanesulfonate group, which makes the adjacent carbon atom susceptible to nucleophilic attack.[2]

Solubility of Isobutyl Methanesulfonate

Table 1: Qualitative Solubility of Isobutyl Methanesulfonate in Various Solvents

| Solvent Class | Solvent | Solubility Description | Notes |

| Polar Aprotic | Dichloromethane | Excellent solubility for both reactants and products.[2] | Often the solvent of choice for synthetic applications due to its inertness under typical reaction conditions.[2] |

| Dimethylformamide (DMF) | Enhanced solubility, particularly for polar reactants.[2] | Can lead to complications in product isolation and purification procedures.[2] | |

| Dimethyl sulfoxide (DMSO) | Enhanced solubility, particularly for polar reactants.[2] | Can lead to complications in product isolation and purification procedures.[2] | |

| Polar Protic | Water, Methanol, Ethanol | The influence on reaction kinetics is noted, suggesting some degree of interaction or solubility. | These solvents can stabilize charged intermediates and transition states in nucleophilic substitution reactions involving isobutyl methanesulfonate.[2] |

| Aromatic | Benzene, Toluene | Limited utility due to poor solubility of ionic reaction components.[2] | May be used in specialized reaction conditions where enhanced hydrophobic character is required.[2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of isobutyl methanesulfonate in various solvents. This method is adapted from the widely used saturation shake-flask method.

3.1. Principle

The saturation shake-flask method involves creating a saturated solution of the solute (isobutyl methanesulfonate) in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, providing the quantitative solubility value.

3.2. Materials and Equipment

-

Isobutyl methanesulfonate (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)

3.3. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of isobutyl methanesulfonate to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Weigh the vial containing the dry residue to determine the mass of the dissolved isobutyl methanesulfonate.

-

Calculate the solubility, typically expressed as grams of solute per 100 g of solvent.

-

-

Chromatographic Analysis (e.g., GC-MS):

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the instrument.

-

Analyze the diluted sample using a validated GC-MS method.

-

Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of isobutyl methanesulfonate.

-

-

Visualizations

4.1. Synthesis of Isobutyl Methanesulfonate

The most common method for synthesizing isobutyl methanesulfonate is the reaction of isobutanol with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]

Caption: Synthesis of Isobutyl Methanesulfonate.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of isobutyl methanesulfonate solubility using the saturation shake-flask method.

Caption: Solubility Determination Workflow.

References

An In-depth Technical Guide on Isobutyl Methanesulfonate: Core Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the fundamental physicochemical properties of isobutyl methanesulfonate, a key reagent in various chemical syntheses. The data presented herein is compiled from verified chemical databases and suppliers, ensuring accuracy for research and development applications.

Core Quantitative Data

The fundamental molecular properties of isobutyl methanesulfonate are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C5H12O3S | [1][2][3] |

| Molecular Weight | 152.21 g/mol | [1][2][3][4] |

| IUPAC Name | 2-methylpropyl methanesulfonate | [1][2] |

| CAS Number | 16156-59-9 | [2] |

Structural and Identifier Information

To facilitate unambiguous identification and integration into chemical databases and software, the following structural identifiers for isobutyl methanesulfonate are provided.

Caption: Key identifiers for isobutyl methanesulfonate.

This guide serves as a foundational resource for professionals engaged in chemical research and development. For further information on safety, handling, and specific applications, please refer to the corresponding material safety data sheets (MSDS) and relevant scientific literature.

References

Methodological & Application

Application Notes and Protocols for Protein Modification with Isobutyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental biochemical technique for the covalent modification of amino acid residues, playing a crucial role in proteomics, structural biology, and drug development. Isobutyl methanesulfonate is an alkylating agent that introduces an isobutyl group onto nucleophilic residues within a protein. The methanesulfonate group serves as an effective leaving group, facilitating the reaction. This modification can be used to block reactive sites, prevent disulfide bond formation, and probe protein structure and function.

This document provides a detailed guide for the modification of proteins using isobutyl methanesulfonate, including experimental protocols, data presentation tables, and diagrams of the experimental workflow and a potential resulting signaling pathway.

Reaction Mechanism

Isobutyl methanesulfonate reacts with nucleophilic amino acid side chains, most notably the thiol group of cysteine and the epsilon-amino group of lysine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic residue attacks the methylene carbon of the isobutyl group, displacing the methanesulfonate anion. The reactivity towards specific residues can be influenced by factors such as pH and the local protein environment.

Data Presentation

Quantitative analysis of protein modification is critical for ensuring reproducibility and understanding the extent of the reaction. Mass spectrometry is the primary method for characterizing alkylated proteins, allowing for the determination of the mass shift upon modification and the identification of specific modified residues.

Table 1: Summary of Mass Spectrometry Data for Protein Alkylation by Isobutyl Methanesulfonate

| Parameter | Description | Expected Value/Result | Experimental Value |

| Protein Name/ID | Uniprot accession or common name of the target protein. | - | |

| Initial Protein Mass (Da) | The experimentally determined mass of the unmodified protein. | - | |

| Final Protein Mass (Da) | The experimentally determined mass of the protein after reaction with isobutyl methanesulfonate. | - | |

| Mass Shift (Da) | The difference between the final and initial protein mass. | + 57.11 per modification | |

| Number of Modifications | The total number of isobutyl groups added to the protein. | Variable | |

| Modified Residue(s) | The specific amino acid(s) that have been alkylated (e.g., Cys, Lys). | Cysteine, Lysine | |

| Site of Modification | The position of the modified residue(s) in the protein sequence. | - | |

| Reaction Yield (%) | The percentage of the target protein that has been modified. | Variable |

Note: The expected mass shift for the addition of an isobutyl group (C₄H₉) is approximately 57.11 Da. However, the reaction with a thiol group of cysteine results in the loss of a proton, leading to a net mass increase of 56.10 Da.

Experimental Protocols

Protocol 1: In-Solution Alkylation of a Purified Protein

This protocol describes the modification of a purified protein in solution, a common procedure before mass spectrometry analysis.

Materials:

-

Purified protein of interest

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Isobutyl methanesulfonate

-

Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

-

Acetonitrile

-

Formic acid

-

Trypsin (for subsequent mass spectrometry)

Procedure:

-

Protein Solubilization: Dissolve the purified protein in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1-2 mg/mL.

-

Reduction of Disulfide Bonds:

-

Add DTT to a final concentration of 10 mM.

-

Incubate the mixture at 56°C for 30 minutes.

-

Alternatively, use TCEP at a final concentration of 5 mM and incubate at room temperature for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add isobutyl methanesulfonate to a final concentration of 20-50 mM. (Note: This concentration may require optimization for your specific protein).

-

Incubate the reaction in the dark at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add a quenching solution to consume any unreacted isobutyl methanesulfonate. For example, add DTT to an additional final concentration of 5 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry (Optional):

-

If proceeding with proteomic analysis, dilute the sample 5-10 fold with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the resulting peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

-

Protocol 2: Analysis of Alkylated Proteins by Mass Spectrometry

Procedure:

-

LC-MS/MS Analysis: Analyze the desalted peptides from Protocol 1 using a high-resolution mass spectrometer.

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the proteins and peptides.

-

Include a variable modification in your search parameters corresponding to the mass of the isobutyl group (+56.10 Da) on cysteine and lysine residues.

-

Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.

-

Quantify the extent of modification by comparing the peak intensities of modified and unmodified peptides.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for protein modification with isobutyl methanesulfonate followed by mass spectrometry analysis.

Potential Signaling Pathway Perturbation

Alkylating agents can induce cellular stress, potentially leading to the activation of signaling pathways such as apoptosis. While the specific effects of isobutyl methanesulfonate are not extensively documented, related methanethiosulfonate compounds have been shown to induce apoptosis via the generation of reactive oxygen species (ROS).[1] The following diagram illustrates a hypothetical signaling cascade initiated by such a compound.

Safety Precautions

Isobutyl methanesulfonate is an alkylating agent and should be handled with appropriate safety precautions. It is potentially mutagenic and should be treated as a hazardous chemical. Always work in a well-ventilated area or a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all waste containing isobutyl methanesulfonate according to your institution's hazardous waste disposal guidelines.

Conclusion

This document provides a comprehensive guide to the modification of proteins with isobutyl methanesulfonate. The provided protocols offer a starting point for researchers, and optimization of reaction conditions may be necessary for specific applications. The use of mass spectrometry is essential for the detailed characterization of the resulting modifications. By following these guidelines, researchers can effectively utilize isobutyl methanesulfonate as a tool for protein research and development.

References

Application Notes and Protocols for Studying DNA Repair Pathways Using Isobutyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl methanesulfonate (iBMS) is a monofunctional alkylating agent that introduces alkyl groups into DNA, leading to the formation of DNA adducts. While literature directly investigating iBMS in DNA repair is limited, its structural similarity to the well-characterized methyl methanesulfonate (MMS) suggests a comparable mechanism of action. MMS is widely used as a model compound to induce DNA lesions that are substrates for several DNA repair pathways, primarily Base Excision Repair (BER) and Homologous Recombination (HR).[1][2] This document will leverage the extensive knowledge of MMS to provide detailed application notes and protocols for studying DNA repair pathways, with the understanding that iBMS is expected to induce a similar spectrum of DNA damage.

The primary lesions induced by such alkylating agents are N7-methylguanine and N3-methyladenine.[1][3] These adducts can block DNA replication and transcription, and if left unrepaired, can lead to cell death or mutations.[3] The cellular response to this type of DNA damage involves a complex interplay of signaling and repair pathways.

Mechanism of Action and DNA Repair Pathway Involvement

iBMS, like MMS, is predicted to act as an SN2 alkylating agent, transferring its isobutyl group to nucleophilic sites on DNA bases. The resulting DNA adducts are recognized and processed by multiple DNA repair pathways.

-

Base Excision Repair (BER): This is the primary pathway for repairing the small, non-helix-distorting base lesions induced by agents like MMS.[1][4] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[5][6]

-

Homologous Recombination (HR): While alkylating agents do not directly cause double-strand breaks (DSBs), replication fork collapse at the site of an unrepaired single-strand break (SSB) intermediate generated during BER can lead to the formation of DSBs.[7] These DSBs are predominantly repaired by the high-fidelity HR pathway in S and G2 phases of the cell cycle.[8]

-

Non-Homologous End Joining (NHEJ): In addition to HR, DSBs can also be repaired by NHEJ, a more error-prone pathway that is active throughout the cell cycle.[9][10]

-

Mismatch Repair (MMR): Some O-alkylation adducts, though less frequent with MMS-like agents, can lead to mispairing during DNA replication, which can be recognized by the MMR machinery.[7]

Data Presentation

The following tables provide examples of quantitative data that can be generated when studying the effects of iBMS on DNA repair.

Table 1: Cell Viability in Response to iBMS Treatment

| Cell Line | Genotype | iBMS Concentration (mM) | Cell Viability (%) |

| WT | Wild-Type | 0 | 100 ± 5 |

| 0.1 | 85 ± 7 | ||

| 0.5 | 52 ± 6 | ||

| 1.0 | 25 ± 4 | ||

| BER-deficient | (e.g., POLB knockout) | 0 | 100 ± 6 |

| 0.1 | 60 ± 8 | ||

| 0.5 | 20 ± 5 | ||

| 1.0 | 5 ± 2 | ||

| HR-deficient | (e.g., BRCA2 knockdown) | 0 | 100 ± 4 |

| 0.1 | 70 ± 5 | ||

| 0.5 | 35 ± 7 | ||

| 1.0 | 10 ± 3 |

Table 2: Quantification of DNA Damage using the Comet Assay

| Cell Line | Treatment | Olive Tail Moment (Arbitrary Units) |

| WT | Control | 2.5 ± 0.8 |

| iBMS (0.5 mM, 1 hr) | 15.2 ± 2.1 | |

| iBMS (0.5 mM, 1 hr) + 4 hr recovery | 5.1 ± 1.2 | |

| BER-deficient | Control | 3.1 ± 0.9 |

| iBMS (0.5 mM, 1 hr) | 25.8 ± 3.5 | |

| iBMS (0.5 mM, 1 hr) + 4 hr recovery | 18.9 ± 2.8 |

Table 3: Analysis of DNA Repair Protein Foci Formation

| Cell Line | Treatment | % of Cells with >10 γH2AX foci | % of Cells with >10 RAD51 foci |

| WT | Control | < 1 | < 1 |

| iBMS (0.5 mM, 4 hr) | 45 ± 6 | 38 ± 5 | |

| HR-deficient | Control | < 1 | < 1 |

| iBMS (0.5 mM, 4 hr) | 52 ± 7 | 2 ± 1 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with iBMS.

Materials:

-

Cell line of interest (and relevant DNA repair-deficient derivatives)

-

Complete cell culture medium

-

96-well cell culture plates

-

Isobutyl methanesulfonate (iBMS)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of iBMS in complete medium.

-

Remove the medium from the wells and add 100 µL of the iBMS-containing medium or control medium (without iBMS).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Alkaline Comet Assay for Detection of SSBs and Alkali-Labile Sites

This assay measures DNA single-strand breaks (SSBs) and alkali-labile sites, which are intermediates in the BER pathway.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Comet assay slides

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 105 cells/mL.

-

Mix 10 µL of cell suspension with 90 µL of molten LMPA (at 37°C).

-

Pipette the cell/agarose mixture onto a pre-coated comet assay slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slides in lysis buffer at 4°C for at least 1 hour.

-

Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and incubate for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Neutralize the slides by washing three times for 5 minutes each with neutralization buffer.

-

Stain the slides with a DNA staining solution.

-

Visualize and score the comets using a fluorescence microscope and comet scoring software.

Protocol 3: Immunoblotting for DNA Damage Response Proteins

This protocol is used to detect the phosphorylation and abundance of key proteins in DNA damage signaling pathways.

Materials:

-

Treated and control cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-CHK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Quantify the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: DNA damage response to iBMS.

Caption: Experimental workflow for studying iBMS.

Caption: Base Excision Repair pathway.

References

- 1. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between base excision repair capacity and DNA alkylating agent sensitivity in mouse monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Base Excision Repair, a Pathway Regulated by Posttranslational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]

- 8. Homologous Recombination-Enzymes and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Probing Protein-Protein Interactions with Isobutyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The study of these interactions is crucial for understanding biological mechanisms and for the development of novel therapeutics. Covalent labeling, coupled with mass spectrometry, has emerged as a powerful tool for mapping PPI interfaces and identifying binding partners.[1][2][3] This approach utilizes chemical probes that covalently modify amino acid residues on protein surfaces. Changes in the modification pattern upon protein complex formation can reveal the interaction interface.

Isobutyl methanesulfonate (IBMS) is an alkylating agent that can potentially be used as a covalent labeling reagent for studying PPIs.[4] As a moderately reactive electrophile, it can form stable covalent bonds with nucleophilic amino acid residues.[4] While specific protocols for using IBMS in PPI studies are not yet widely established, its chemical properties make it a candidate for such applications. This document provides a detailed overview of the principles of covalent labeling for PPI analysis, the properties of isobutyl methanesulfonate, and a hypothetical protocol for its application.

Principle of Covalent Labeling for PPI Studies

The general principle of using covalent labeling to study PPIs involves comparing the labeling pattern of a protein in its free form versus its complexed form.

-

Labeling: A protein of interest is treated with a covalent labeling reagent (e.g., isobutyl methanesulfonate) both in the absence and presence of its interacting partner.

-

Solvent Accessibility: In the unbound state, solvent-accessible nucleophilic residues on the protein surface are modified by the reagent.

-

Interface Protection: Upon formation of a protein-protein complex, the residues at the interaction interface are shielded from the solvent and the labeling reagent, leading to a decrease in their modification.

-

Mass Spectrometry Analysis: The labeled proteins are proteolytically digested, and the resulting peptides are analyzed by mass spectrometry (MS) to identify the modified residues and quantify the extent of labeling.

-

Interface Mapping: By comparing the labeling patterns of the free and bound protein, residues with significantly reduced labeling in the complex are identified as being part of the interaction interface.

Properties of Isobutyl Methanesulfonate

Isobutyl methanesulfonate is an alkyl sulfonate ester with the chemical formula C₅H₁₂O₃S.[5][6][7] Its utility as a potential covalent labeling reagent stems from its properties as an alkylating agent.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₃S | [5][6] |

| Molecular Weight | 152.21 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Reactivity | Electrophilic alkylating agent | [4] |

| Target Residues | Nucleophilic amino acids (e.g., Lysine, Histidine, Cysteine, Aspartate, Glutamate) | [4] |

The methanesulfonate group is a good leaving group, allowing the isobutyl group to be transferred to nucleophilic sites on proteins. The steric hindrance from the isobutyl group may result in lower reactivity compared to smaller alkyl sulfonates, potentially offering greater selectivity.[4]

Hypothetical Experimental Protocol

This protocol describes a hypothetical workflow for using isobutyl methanesulfonate to identify the interaction interface between two proteins, Protein A (the protein of interest) and Protein B (the binding partner).

Materials

-

Purified Protein A and Protein B

-

Isobutyl methanesulfonate (IBMS)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Denaturing Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing Agent (e.g., 10 mM Dithiothreitol, DTT)

-

Alkylating Agent (for disulfide bonds, e.g., 55 mM Iodoacetamide, IAA)

-

Protease (e.g., Trypsin/Lys-C mix)

-

Desalting columns

-

Mass Spectrometer (e.g., Orbitrap)

Experimental Workflow

Caption: Experimental workflow for PPI interface mapping using IBMS.

Detailed Steps:

-

Sample Preparation:

-

Prepare two sets of samples:

-

Protein A alone (e.g., 10 µM in Reaction Buffer).

-

Protein A and Protein B complex (e.g., 10 µM Protein A and 15 µM Protein B in Reaction Buffer to ensure saturation).

-

-

Incubate the complex formation reaction for 30 minutes at room temperature.

-

-

Covalent Labeling:

-

Prepare a fresh stock solution of isobutyl methanesulfonate in a compatible organic solvent (e.g., DMSO).

-

Add IBMS to both samples to a final concentration of 1 mM (this may require optimization).

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Quenching:

-

Stop the labeling reaction by adding the Quenching Solution to a final concentration of 100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Protein Digestion:

-

Add Denaturing Buffer to the samples to a final urea concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.

-

Alkylate free cysteines by adding IAA to 55 mM and incubating for 20 minutes in the dark at room temperature.

-

Dilute the samples 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

-

Add Trypsin/Lys-C mix (e.g., 1:50 protease-to-protein ratio) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digested samples with formic acid to a final concentration of 1%.

-

Desalt the peptide mixtures using C18 desalting columns according to the manufacturer's protocol.

-

Dry the desalted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and any modifications.

-

Search for a mass shift corresponding to the addition of an isobutyl group (+56.0626 Da) on nucleophilic residues.

-

Quantify the relative abundance of modified peptides in the "Protein A alone" sample versus the "Protein A + Protein B" sample.

-

Residues showing a significant decrease in modification in the complex sample are likely part of the interaction interface.

-

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in a table for clear comparison.

| Residue | Peptide Sequence | Fold Change in Modification (Complex/Free) | p-value | Location |

| K45 | ...VYLK(isobutyl)T... | 0.25 | < 0.01 | Surface Loop |

| H102 | ...GDFH(isobutyl)PI... | 0.31 | < 0.01 | Alpha Helix 3 |

| K120 | ...AIKK(isobutyl)L... | 0.95 | > 0.05 | Exposed Loop |

| E150 | ...LME(isobutyl)Q... | 0.40 | < 0.05 | Beta Sheet 2 |

This is example data and does not represent actual experimental results.

Visualization of the Alkylation Reaction

The following diagram illustrates the proposed reaction of isobutyl methanesulfonate with a lysine residue.

Caption: Alkylation of a lysine residue by isobutyl methanesulfonate.

Safety and Handling

Isobutyl methanesulfonate is a potential irritant and may have carcinogenic properties.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4]

Conclusion

While the use of isobutyl methanesulfonate for studying protein-protein interactions is still exploratory, its properties as an alkylating agent suggest its potential as a valuable tool in chemical biology and drug discovery. The hypothetical protocol provided here offers a starting point for researchers interested in exploring this application. Optimization of reaction conditions and thorough data validation will be critical for obtaining reliable results. The continued development of novel covalent labeling strategies will undoubtedly advance our understanding of the complex networks of protein-protein interactions that govern cellular function.

References

- 1. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [scholarworks.umass.edu]

- 3. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Isobutyl methanesulfonate | 16156-53-9 [smolecule.com]

- 5. Isobutyl Methanesulfonate | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - Isobutyl methanesulfonate (C5H12O3S) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols: Isobutyl Methanesulfonate as a Positive Control in Genotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of genetic toxicology, the use of appropriate positive controls is paramount to ensure the validity and sensitivity of genotoxicity assays. Isobutyl methanesulfonate (IBMS) is a monofunctional alkylating agent that serves as a potent positive control in a variety of these assays. Like other alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), IBMS exerts its genotoxic effects by inducing mutations and chromosomal damage.[1] Its utility as a positive control lies in its ability to reliably induce a measurable genotoxic response, thereby confirming that the experimental system is capable of detecting DNA damage.

This document provides detailed application notes and protocols for the use of isobutyl methanesulfonate as a positive control in three key in vitro genotoxicity assays: the Bacterial Reverse Mutation Assay (Ames Test), the in vitro Micronucleus Assay, and the in vitro Chromosomal Aberration Assay.

Mechanism of Action: DNA Alkylation

Isobutyl methanesulfonate is a direct-acting alkylating agent. Its primary mechanism of genotoxicity involves the covalent attachment of an isobutyl group to nucleophilic sites on the DNA molecule. This alkylation can occur at several positions on the DNA bases, with a significant site of modification being the O6 position of guanine.[1] The formation of O6-isobutylguanine is a pro-mutagenic lesion that can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. Alkylation can also occur at other sites, such as the N7 position of guanine, which can destabilize the glycosidic bond and lead to the formation of apurinic sites. These sites can be further processed into DNA strand breaks, contributing to chromosomal damage.[2]

Caption: Mechanism of Isobutyl Methanesulfonate Genotoxicity.

Quantitative Data Summary

The following tables summarize representative quantitative data from genotoxicity studies using alkyl methanesulfonates as positive controls. While specific data for isobutyl methanesulfonate is limited in publicly available literature, the data for the closely related compounds methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) provide an expected range of activity.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Representative Data for Alkyl Methanesulfonates

| Tester Strain | Metabolic Activation | Positive Control | Concentration | Fold Increase in Revertants (over solvent control) |

| S. typhimurium TA100 | Without S9 | Methyl Methanesulfonate | 1.0 µ g/plate | > 2-fold |

| S. typhimurium TA1535 | Without S9 | Methyl Methanesulfonate | 0.5 µ g/plate | > 3-fold |

| S. typhimurium TA98 | With S9 | 2-Aminoanthracene | 1.0 µ g/plate | > 3-fold |

| E. coli WP2 uvrA | Without S9 | Methyl Methanesulfonate | 10.0 µ g/plate | > 2-fold |

Data is representative and compiled from various sources to illustrate expected outcomes.

Table 2: In Vitro Micronucleus Assay - Representative Data for Alkyl Methanesulfonates

| Cell Line | Treatment Duration (hours) | Positive Control | Concentration | % Binucleated Cells with Micronuclei |

| Human Lymphocytes | 24 | Mitomycin C | 0.05 µg/mL | Significant increase |

| CHO-K1 | 4 | Ethyl Methanesulfonate | 400 µg/mL | Significant increase |

| TK6 | 24 | Methyl Methanesulfonate | 5 µg/mL | Significant increase |

| L5178Y | 4 | Methyl Methanesulfonate | 10 µg/mL | Significant increase |

Data is representative and compiled from various sources to illustrate expected outcomes.

Table 3: In Vitro Chromosomal Aberration Assay - Representative Data for Alkyl Methanesulfonates

| Cell Line | Treatment Duration (hours) | Metabolic Activation | Positive Control | Concentration | % Cells with Aberrations |

| Chinese Hamster Ovary (CHO) | 4 | Without S9 | Methyl Methanesulfonate | 20 µg/mL | Significant increase |

| Chinese Hamster Ovary (CHO) | 4 | With S9 | Cyclophosphamide | 5 µg/mL | Significant increase |

| Human Lymphocytes | 24 | Without S9 | Mitomycin C | 0.1 µg/mL | Significant increase |

Data is representative and compiled from various sources to illustrate expected outcomes.

Experimental Protocols

The following are detailed protocols for conducting the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration assay using isobutyl methanesulfonate as a positive control. Note that concentration ranges for IBMS may need to be optimized based on the specific cell line and experimental conditions. As a starting point, concentrations similar to those used for MMS and EMS can be considered, with adjustments made based on preliminary cytotoxicity assessments.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[3][4]

Caption: Ames Test Experimental Workflow.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Escherichia coli strain (e.g., WP2 uvrA)

-

Nutrient broth

-

Top agar (with limited histidine and biotin)

-

Minimal glucose agar plates

-

Isobutyl methanesulfonate (IBMS)

-

Solvent (e.g., DMSO)

-

S9 fraction and co-factors for metabolic activation

-

Sterile test tubes, pipettes, and petri dishes

-

Incubator (37°C)

Protocol:

-

Preparation:

-

Inoculate each bacterial tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a density of approximately 1-2 x 10^9 cells/mL.[3]

-

Prepare serial dilutions of the test article and the positive control (IBMS) in a suitable solvent.

-

If metabolic activation is required, prepare the S9 mix on ice.

-

-

Plate Incorporation Method:

-

To a sterile tube containing 2 mL of molten top agar maintained at 45°C, add in the following order:

-

0.1 mL of the bacterial culture

-

0.1 mL of the test article dilution, solvent control, or IBMS solution

-

0.5 mL of S9 mix or buffer

-

-

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

-

Evenly distribute the top agar and allow it to solidify.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive response is indicated by a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.

-

The positive control (IBMS) should induce a significant increase in revertant colonies, confirming the sensitivity of the assay.

-

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[5]

Caption: In Vitro Micronucleus Assay Workflow.

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

-

Cell culture medium and supplements

-

Isobutyl methanesulfonate (IBMS)

-

Solvent (e.g., DMSO)

-

Cytochalasin B

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa, acridine orange)

-

Microscope slides and coverslips

-

Microscope

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to an appropriate confluency.

-

Expose the cells to various concentrations of the test article, a solvent control, and a positive control (IBMS) for a defined period (e.g., 3-6 hours with S9, or up to 1.5-2 normal cell cycles without S9).

-

Add Cytochalasin B at a concentration sufficient to block cytokinesis.

-

-

Cell Harvesting:

-

At the end of the treatment and recovery period, harvest the cells.

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells using a suitable fixative.

-

-

Slide Preparation and Staining:

-

Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Stain the slides with a DNA-specific stain.

-

-

Scoring and Analysis:

-

Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

-